1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
The compound “1-(2,5-Dimethylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” is a complex organic molecule. It contains several functional groups and rings, including an indoline ring and a thiazolidine ring. The presence of these rings suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains an indoline ring (a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring) and a thiazolidine ring (a ring containing sulfur and nitrogen atoms), both of which are spiro-fused together .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The indoline and thiazolidine rings, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in various solvents .Scientific Research Applications
Antileukemic Activity
1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide and its analogs have demonstrated potential in antileukemic activity. Research has shown that certain derivatives of this compound were active in leukemia screen tests, suggesting their utility in developing leukemia treatments (Rajopadhye & Popp, 1987).
Antimicrobial and Antifungal Activities
These compounds have also been explored for their antimicrobial and antifungal properties. Synthesized derivatives have shown enhanced activities against various fungal and bacterial strains. This indicates their potential use in developing new antimicrobial and antifungal agents (Dandia, Kaur, & Singh, 1993).
Antiproliferative Activity
Further studies have revealed that derivatives of this compound exhibit antiproliferative activities against certain cancer cell lines, including leukemia and renal cancer. This suggests their potential application in cancer research, particularly in developing treatments targeting specific cancer types (Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020).
Corrosion Inhibition
In the field of materials science, these compounds have been studied for their corrosion inhibition properties. Research indicates their effectiveness in protecting metals like steel in corrosive environments, which could be significant in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Anticonvulsant Screening
Although some studies have explored their potential as anticonvulsants, most derivatives have shown inactivity in this area. This highlights the specificity of their biological activity and the importance of targeted research for specific applications (Rajopadhye & Popp, 1984).
Future Directions
properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)19(14-17)15-26-22-11-7-6-10-21(22)25(24(26)29)27(20-8-4-3-5-9-20)23(28)16-32(25,30)31/h3-14H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSKYOPHQRKVTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide |
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